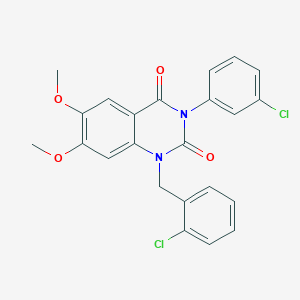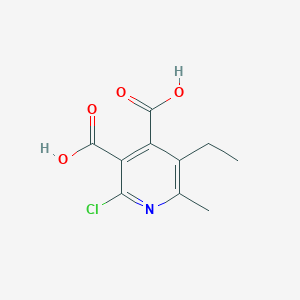![molecular formula C21H13IN2O2 B11052607 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11052607.png)
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an iodine atom and a toluidine group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of solvents like o-dichlorobenzene and catalysts such as AuCl3 or CuCl .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: NaIO4 in aqueous or organic solvents.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
3-Aroylanthra[1,9-cd]isoxazol-6-ones: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
3,4-Disubstituted Isoxazol-5-ones: These compounds have different substituents at the 3 and 4 positions of the isoxazole ring.
Uniqueness: 3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the iodine atom and the toluidine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C21H13IN2O2 |
|---|---|
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
12-iodo-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C21H13IN2O2/c1-11-6-8-12(9-7-11)23-16-10-15(22)19-18-17(16)20(25)13-4-2-3-5-14(13)21(18)26-24-19/h2-10,23H,1H3 |
Clé InChI |
LCQCYEDJQJGUBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)


![4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)
![6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11052545.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052559.png)
![2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide](/img/structure/B11052573.png)
![Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-](/img/structure/B11052576.png)

![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052592.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11052599.png)
![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11052605.png)
![4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B11052606.png)
